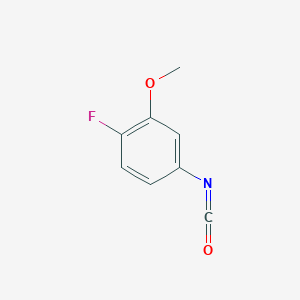

1-Fluoro-4-isocyanato-2-methoxybenzene

説明

Overview of Aromatic Isocyanates in Advanced Chemical Synthesis and Materials Science

Aromatic isocyanates are a class of organic compounds characterized by the presence of an isocyanate (–N=C=O) functional group directly attached to an aromatic ring. gas-sensing.com These molecules are pivotal in various industrial and research applications, primarily due to their high reactivity and versatility. gas-sensing.comdoxuchem.com They are fundamental precursors in the production of a wide array of materials, including polyurethane foams, high-performance elastomers, and durable adhesives and coatings. gas-sensing.comcrowdchem.net The global market for diisocyanates, a major subset of aromatic isocyanates, underscores their industrial significance. chemeurope.com

The isocyanate functional group is an electrophile, meaning it is highly reactive toward nucleophiles—substances that donate electron pairs. wikipedia.org This reactivity is centered on the carbon atom of the –N=C=O group, which is susceptible to attack by compounds containing active hydrogen atoms. crowdchem.net

Key reactions of the isocyanate group include:

Reaction with Alcohols: Forms a urethane (B1682113) linkage. When a diisocyanate reacts with a diol or polyol (a compound with two or more hydroxyl groups), the process of polymerization occurs, creating long polymer chains known as polyurethanes. chemeurope.comwikipedia.org

Reaction with Amines: Produces urea (B33335) derivatives. This reaction is significantly faster than the reaction with alcohols. doxuchem.compcimag.com The reaction of diisocyanates with diamines leads to the formation of polyureas. chemeurope.comwikipedia.org

Reaction with Water: Yields an amine and carbon dioxide gas. doxuchem.comwikipedia.org This reaction is particularly important in the production of polyurethane foams, where the released CO₂ acts as a blowing agent to create the foam structure. wikipedia.org

The reactivity of the isocyanate group is influenced by the electronic nature of the molecule it is attached to. Electron-withdrawing groups increase its reactivity, while electron-donating groups decrease it. poliuretanos.net Consequently, aromatic isocyanates are generally more reactive than their aliphatic counterparts. pcimag.compoliuretanos.net This high reactivity allows for rapid curing times in manufacturing processes, which is a significant advantage. gas-sensing.com

| Reactant | Resulting Linkage/Product | Polymer Product (from Diisocyanates) |

|---|---|---|

| Alcohol (R-OH) | Urethane | Polyurethane |

| Amine (R-NH₂) | Urea | Polyurea |

| Water (H₂O) | Amine + Carbon Dioxide | Foams (e.g., Polyurethane foam) |

The aromatic ring, or scaffold, to which the isocyanate group is attached plays a crucial role in determining the properties of the final molecule or material. Aromatic scaffolds are rigid and planar structures that provide a stable three-dimensional framework. jocpr.com This structural rigidity is critical for creating materials with defined shapes and for designing molecules that can bind effectively to biological targets. jocpr.com

The conjugated π-electron system of the aromatic ring allows it to engage in various non-covalent interactions, such as π-stacking with other aromatic systems. jocpr.com These interactions are significant in protein folding, molecular recognition, and the assembly of superstructures. nih.govnih.gov In materials science, these interactions contribute to the stability and mechanical properties of polymers. The ability to modify the aromatic scaffold through chemical substitution allows for precise control over the electronic and steric properties of the molecule, influencing its reactivity and intermolecular interactions. jocpr.com

Strategic Importance of Fluorine and Methoxy (B1213986) Substituents in Aryl Systems

The introduction of substituents like fluorine atoms and methoxy groups onto an aromatic ring profoundly alters its chemical and physical properties. These changes are leveraged in molecular design to fine-tune the characteristics of a compound for specific applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

The electronic influence of a substituent determines how it modulates the electron density of the aromatic ring, which in turn affects the ring's reactivity and the position (regioselectivity) of subsequent chemical reactions. vanderbilt.edu

Fluorine Substituents: Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic substitution. numberanalytics.com However, fluorine also possesses lone pairs of electrons that can be donated into the ring through resonance, a phenomenon known as a positive mesomeric effect (+M effect). wikipedia.org While the inductive effect is generally stronger, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The presence of fluorine can also enhance the thermal stability and chemical resistance of materials containing fluorinated aromatics. nih.govacs.org

Methoxy Group (–OCH₃): The methoxy group also exhibits dual electronic effects. The oxygen atom is more electronegative than carbon, resulting in a modest electron-withdrawing inductive (-I) effect. However, the lone pairs on the oxygen atom participate strongly in resonance, creating a powerful electron-donating mesomeric (+M) effect. wikipedia.orglibretexts.org This +M effect dominates, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org Consequently, the methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitutions. libretexts.orgoneclass.com

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Reactivity (Electrophilic Substitution) | Directing Influence |

|---|---|---|---|---|

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| Methoxy (-OCH₃) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

Steric effects relate to the spatial arrangement of atoms and groups within a molecule and how this arrangement hinders or facilitates chemical reactions. While the methoxy group is considered to have relatively low steric hindrance, its presence on an aromatic ring can still influence the accessibility of adjacent (ortho) positions to incoming reactants. researchgate.net In many cases, reactions may preferentially occur at the less hindered para position. libretexts.org The interplay between the electronic directing effects and steric hindrance ultimately determines the final product distribution in a chemical reaction. oneclass.com

Positioning of 1-Fluoro-4-isocyanato-2-methoxybenzene within Modern Chemical Research

The compound This compound is a specialized chemical building block that embodies the principles discussed above. It integrates three key chemical features onto a single aromatic scaffold:

A highly reactive isocyanate group , making it a prime candidate for polymerization and the synthesis of urethanes and ureas.

A fluorine atom , which modulates the electronic properties of the ring and can impart enhanced stability to resulting materials.

A methoxy group , which acts as a strong activating and directing group, influencing the reactivity of the aromatic ring itself.

This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of advanced materials and complex organic molecules. Its structure suggests its utility in creating polymers with tailored properties, such as improved thermal resistance, specific optical or electronic characteristics, and controlled reactivity. Researchers can utilize this molecule to design novel fluorinated polyurethanes, polyureas, or other functional materials where the precise arrangement of the fluoro and methoxy substituents can be used to fine-tune the final properties of the product. It serves as a modern example of how multifunctional aromatic compounds are strategically designed for advanced applications in materials science and synthetic chemistry.

| Properties of this compound | |

|---|---|

| CAS Number | 862466-09-9 lookchem.com |

| Molecular Formula | C₈H₆FNO₂ lookchem.comuni.lu |

| Molecular Weight | 167.14 g/mol lookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-isocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQVQIJEKXNCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 Isocyanato 2 Methoxybenzene

Established Synthetic Pathways to Aromatic Isocyanates

The conversion of an aromatic amine to an isocyanate is a critical transformation in the synthesis of 1-Fluoro-4-isocyanato-2-methoxybenzene. This can be achieved through several well-established methods, which are broadly categorized into phosgene-based and non-phosgene routes.

Phosgenation and Non-Phosgene Routes to Aryl Isocyanates

Historically, the industrial production of aromatic isocyanates has been dominated by the phosgenation process. nih.gov This method involves the reaction of a primary amine, in this case, 4-fluoro-2-methoxyaniline (B49241), with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). The reaction typically proceeds in an inert solvent, and while effective, it involves highly toxic and corrosive reagents, posing significant safety and environmental concerns. nih.govacs.orgnwo.nl The use of excess phosgene is often required to minimize the formation of urea (B33335) byproducts. uni-miskolc.hu

Due to the hazards associated with phosgene, significant research has focused on developing safer, non-phosgene alternatives. nih.govacs.orgresearchgate.net These methods represent a more environmentally friendly approach to isocyanate synthesis. ionike.com A prominent non-phosgene strategy involves a two-step process: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by the thermal decomposition of the carbamate to yield the isocyanate. nih.govacs.org This approach avoids the use of chlorine, which simplifies purification and enhances product quality. acs.org Key non-phosgene routes include:

Oxidative Carbonylation: The reaction of amines with carbon monoxide and an oxidant. nih.govionike.com

Reductive Carbonylation: The reaction of nitro compounds directly with carbon monoxide. nih.govionike.com

Dimethyl Carbonate (DMC) Method: Amines react with DMC to form carbamates, which are then decomposed. nih.gov While this works well for aliphatic amines, the lower nucleophilicity of aromatic amines requires harsher reaction conditions. nih.govacs.org

Urea Method: Involves the reaction of amines with urea and alcohols to form N-substituted carbamates, which serve as isocyanate precursors. ionike.comresearchgate.net

| Method | Key Reagents | Primary Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) or Triphosgene | Carbamoyl chloride | High yield, well-established | Highly toxic reagents, corrosive byproducts (HCl) nih.govresearchgate.net |

| Non-Phosgene (Carbamate Decomposition) | CO, O₂, Dimethyl Carbonate, Urea | Carbamate | Avoids phosgene, greener process nih.govionike.com | Often requires high temperatures/pressures, catalyst development is crucial nwo.nl |

Curtius, Hofmann, and Lossen Rearrangements for Isocyanate Formation

Name reactions involving molecular rearrangements provide another powerful set of tools for synthesizing isocyanates from different functional groups. These methods are particularly valuable in laboratory-scale synthesis.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net The acyl azide is typically prepared from a carboxylic acid. acs.org The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the migrating group's stereochemistry. nih.govmasterorganicchemistry.com The resulting isocyanate can be trapped by various nucleophiles to form amines, carbamates, or ureas. wikipedia.orgnih.gov

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com The reaction is carried out by treating the amide with bromine or chlorine in the presence of a strong base like sodium hydroxide. numberanalytics.comnumberanalytics.com The isocyanate is formed via a 1,2-shift of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom. chemistrysteps.com

Lossen Rearrangement : This reaction is the conversion of a hydroxamic acid or its derivatives (such as O-acyl hydroxamates) into an isocyanate. wikipedia.orgnumberanalytics.comchemistry-reaction.com The process involves a concerted rearrangement where the R-group migrates to the nitrogen as a leaving group departs from it. wikipedia.org The isocyanate can then be hydrolyzed to an amine or react with other nucleophiles. numberanalytics.comnumberanalytics.com

| Rearrangement | Starting Material | Key Intermediate | Key Features |

|---|---|---|---|

| Curtius | Carboxylic Acid / Acyl Azide | Acyl nitrene (concerted mechanism avoids free nitrene) wikipedia.org | Broad functional group tolerance, stereoretention nih.govmasterorganicchemistry.com |

| Hofmann | Primary Amide | N-bromoamide numberanalytics.com | Results in carbon chain shortening chemistrysteps.com |

| Lossen | Hydroxamic Acid / Derivative | O-activated hydroxamate | Avoids the use of azide reagents researchgate.net |

Precursor Synthesis Strategies for Substituted Aniline Derivatives

The successful synthesis of this compound is critically dependent on the efficient preparation of its direct precursor, 4-fluoro-2-methoxyaniline. nbinno.com This requires the strategic introduction of fluoro, methoxy (B1213986), and amino groups onto an aromatic ring.

Selective Fluorination and Methoxylation of Aromatic Precursors

The regioselective introduction of fluorine and methoxy groups onto an aromatic ring is a key challenge.

Selective Fluorination : Electrophilic fluorinating agents are commonly used to introduce fluorine onto electron-rich aromatic rings. Reagents such as Selectfluor are capable of selectively fluorinating nucleophilic centers under mild conditions. rsc.orgresearchgate.netmdpi.com The position of fluorination is directed by the existing substituents on the benzene (B151609) ring. For instance, in the nitration of 2-fluoro-1,4-dimethoxybenzene, the fluoro-substituent acts as a para-directing group. mdpi.com

Selective Methoxylation : Introducing a methoxy group can be achieved through nucleophilic aromatic substitution (SNAr), especially if the aromatic ring is activated by electron-withdrawing groups. A documented approach for a related structure involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol. google.com In this reaction, the nitro group activates the ring, allowing one of the fluorine atoms to be displaced by a methoxy group. This substitution preferentially occurs at the position ortho to the nitro group, yielding 4-fluoro-2-methoxy-1-nitrobenzene. google.com Under certain conditions, an aromatic fluorine atom can be replaced by a methoxy group, with the solvent sometimes participating in the reaction. nih.govacgpubs.org

Amination Approaches for 4-Fluoro-2-methoxyaniline Synthesis

The final step in synthesizing the precursor is the introduction of the amine group. The most common and direct method is the reduction of a corresponding nitroaromatic compound.

Following the selective methoxylation described above, the resulting 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to form 4-fluoro-2-methoxyaniline. nbinno.com This reduction can be achieved using various established methods, such as catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com This pathway provides a reliable and high-yielding route to the desired substituted aniline. nbinno.comgoogle.com

An alternative strategy could involve direct amination of a pre-functionalized aromatic ring, though this is often more complex. For example, the reaction of certain dimethoxybenzenes with Selectfluor can lead to amination products, with the specific isomer determining the reaction's outcome. nsf.gov However, for the synthesis of 4-fluoro-2-methoxyaniline, the reduction of the nitro-precursor remains the most straightforward approach.

Optimization of Reaction Conditions and Yield for this compound

Optimizing the final conversion of 4-fluoro-2-methoxyaniline to this compound is crucial for maximizing yield and purity. The ideal conditions depend heavily on the chosen synthetic route (e.g., phosgenation vs. a rearrangement reaction).

General parameters that require optimization include:

Temperature and Pressure : Non-phosgene methods involving carbamate decomposition often require elevated temperatures for the final pyrolysis step. nwo.nl In contrast, some Curtius rearrangements can be performed at room temperature to minimize thermal hazards. wikipedia.org

Solvent : The choice of solvent is critical as it can affect reactant solubility and side reactions. Inert solvents are typically used in phosgenation to prevent reaction with the highly reactive phosgene. uni-miskolc.hu

Catalyst : For non-phosgene routes, catalyst performance is paramount. Research focuses on developing highly active and selective catalysts, such as those based on zinc or other metals, to improve the efficiency of carbamate formation and decomposition. nih.govresearchgate.net

Reagent Stoichiometry : In phosgenation, using an excess of phosgene can help drive the reaction to completion and suppress the formation of undesired urea side products. uni-miskolc.hu In rearrangement reactions, the choice and amount of activating agent or azide source can significantly impact the efficiency of isocyanate formation. nih.gov

For the specific conversion of 4-fluoro-2-methoxyaniline, a phosgene-based approach using a safer equivalent like triphosgene in the presence of a non-nucleophilic base in an inert solvent would be a common laboratory method. Optimization would involve screening different bases (e.g., triethylamine, diisopropylethylamine), solvents (e.g., toluene, dichloromethane), and reaction temperatures to find the conditions that provide the highest conversion to this compound with minimal byproduct formation.

Catalyst Systems for Enhanced Isocyanate Formation

Catalysts are crucial for improving the efficiency, selectivity, and reaction conditions for isocyanate synthesis, particularly in phosgene-free pathways. The choice of catalyst depends heavily on the specific synthetic route.

In pathways involving the thermal decomposition of carbamates to form isocyanates, a variety of metal-based catalysts have been investigated to lower the required decomposition temperature and improve yields. acs.orggoogle.com Single-component metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. acs.org Other metals like bismuth, aluminum, and copper, often in oxide forms, have also been evaluated. researchgate.net For example, zinc oxide (ZnO) and zinc acetate (B1210297) have proven to be effective catalysts for the decomposition of carbamates. nih.govresearchgate.net The catalytic activity can be further enhanced by using composite or supported catalysts, where the active metal is dispersed on a high-surface-area material, or by combining two different metals to create a synergistic effect. nih.gov

For reductive carbonylation routes, which convert nitroaromatics to isocyanates or carbamates, homogeneous catalysts based on noble metals like palladium are often employed. nwo.nluniversiteitleiden.nl These catalyst systems typically include ligands, such as phosphines or phenanthrolines, which modulate the activity and stability of the metal center. acs.org The development of these systems aims to achieve high conversion rates and selectivity under milder conditions of temperature and pressure. nwo.nl

In polyurethane production, where isocyanates react with polyols, tertiary amines are widely used as catalysts to accelerate the reaction between the isocyanate and hydroxyl groups. google.comvestachem.compoliuretanos.net While this is a downstream application, the principles of amine catalysis are relevant to understanding isocyanate reactivity.

Below is a table summarizing catalyst systems relevant to different isocyanate formation pathways.

| Synthetic Pathway | Catalyst Type | Examples | Function |

| Carbamate Decomposition | Single-Component Metal Catalysts | Zinc compounds (ZnO, Zinc Acetate), Bi₂O₃, Al₂O₃ | Lowers decomposition temperature, increases reaction rate and yield. acs.orgresearchgate.net |

| Carbamate Decomposition | Composite/Supported Catalysts | Zn/ZnO, Fe₂O₃/SiO₂, Montmorillonite K-10 | Enhances activity and selectivity through synergistic effects or high surface area. acs.orgnih.govresearchgate.net |

| Reductive Carbonylation | Homogeneous Palladium Catalysts | Palladium complexes with phosphine (B1218219) or nitrogen-based ligands | Catalyzes the carbonylation of nitro compounds to form carbamates or isocyanates. acs.orgnwo.nl |

| Phosgenation Alternative | Phosgene Substitute | Bis(trichloromethyl) carbonate (BTC) | Acts as a safer source of carbonyl chloride for converting amines to isocyanates. nyxxb.cn |

Process Intensification and Reaction Scalability

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For isocyanate production, this is particularly important given the hazardous reactants and challenging reaction conditions often involved.

One method of intensification is the use of advanced reactor technology. For instance, high-gravity rotating bed reactors have been proposed for the phosgenation process. google.com These reactors enhance micromixing and mass transfer between the gas (phosgene) and liquid (amine solution) phases, which can lead to higher yields, reduced byproduct formation, and lower requirements for excess phosgene and solvents. google.com

Microwave-assisted synthesis represents another intensification strategy, primarily for smaller-scale operations. Microwave irradiation can dramatically accelerate reaction rates and improve yields by providing rapid and uniform heating. beilstein-journals.org This has been successfully applied to one-pot, two-step syntheses of urea derivatives from isocyanate intermediates, demonstrating its potential for rapid protocol development. beilstein-journals.org

Scalability is a major consideration, especially when transitioning from laboratory synthesis to industrial production. The traditional phosgene process, despite its hazards, is highly scalable and remains the dominant industrial method. universiteitleiden.nlescholarship.org Key challenges in scaling up any synthetic route for this compound include:

Managing Hazardous Materials: Safely handling chemicals like phosgene or highly reactive intermediates is paramount. nwo.nl Phosgene-free routes are inherently advantageous in this regard. acs.org

Heat Transfer: Isocyanate formation reactions can be highly exothermic or endothermic. google.com Ensuring efficient heat management is critical to control the reaction rate and prevent runaway reactions or byproduct formation.

Catalyst Separation and Recycling: In catalytic processes, particularly those using expensive homogeneous catalysts like palladium, efficient separation of the catalyst from the product stream for reuse is economically essential. nwo.nl

Continuous vs. Batch Processing: For large-scale production, continuous processes are often preferred over batch processes as they offer better consistency, safety, and efficiency. google.com Developing a robust continuous process requires precise control over reaction parameters like temperature, pressure, and residence time. google.com

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is critical for isocyanates, as impurities can affect their reactivity and the properties of downstream products like polyurethanes. The purification of the crude product stream is a crucial final step in the synthesis.

The primary method for purifying isocyanates is distillation. google.com After the initial reaction, the crude product contains the desired isocyanate along with unreacted starting materials, solvents, excess reagents (like phosgene and hydrogen chloride in the phosgene route), and byproducts. google.comgoogle.com A multi-step purification process is typically employed:

Removal of Volatiles: The first step often involves stripping off highly volatile components such as the solvent, excess phosgene, and dissolved hydrogen chloride. google.com This is usually done under reduced pressure.

Distillation of the Isocyanate: The crude isocyanate is then subjected to fractional distillation to separate it from less volatile byproducts and residues. google.com

Given that isocyanates can be thermally sensitive, specialized distillation techniques are often required to prevent degradation and polymerization at high temperatures. Thin-film evaporation is a particularly suitable method. In a thin-film evaporator, the crude liquid is spread as a thin film on a heated surface under high vacuum. This allows the isocyanate to vaporize rapidly at a lower temperature, minimizing its residence time in the hot zone and thus reducing the risk of thermal decomposition. google.com

The table below outlines common purification techniques for aromatic isocyanates.

| Technique | Description | Purpose |

| Stripping | Removal of volatile components under reduced pressure. | To separate the crude isocyanate from solvents, excess phosgene, and HCl before final purification. google.com |

| Fractional Distillation | Separation of components based on differences in boiling points in a distillation column. | To isolate the pure isocyanate from byproducts with different volatilities. |

| Thin-Film Evaporation | Vaporization of the isocyanate from a thin, mechanically spread film on a heated surface under vacuum. | To purify thermally sensitive isocyanates by minimizing thermal stress and decomposition. google.com |

| Crystallization | Solidification of the product from a solution to form a pure crystalline solid. | Can be used if the isocyanate is a solid at or near room temperature to remove soluble impurities. |

Reaction Chemistry and Mechanistic Investigations of 1 Fluoro 4 Isocyanato 2 Methoxybenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a cumulative double bond system (N=C=O), which makes the central carbon atom highly susceptible to nucleophilic attack. This reactivity is the basis for the formation of a wide range of addition products, including polyurethanes, polyureas, carbamates, and thiocarbamates.

The reaction of 1-fluoro-4-isocyanato-2-methoxybenzene with polyols (compounds with multiple hydroxyl groups) leads to the formation of polyurethanes. This polyaddition reaction proceeds via the nucleophilic attack of the hydroxyl groups of the polyol on the isocyanate carbon. The resulting polymers contain repeating urethane (B1682113) linkages (-NH-CO-O-). The properties of the resulting polyurethane are dependent on the structure of both the isocyanate and the polyol used.

Similarly, the reaction with diamines (compounds with two amine groups) yields polyureas, which are characterized by the presence of urea (B33335) linkages (-NH-CO-NH-). The reaction with amines is generally faster than the reaction with alcohols due to the higher nucleophilicity of the nitrogen atom in amines.

Table 1: Illustrative Polyaddition Reactions of this compound

| Reactant | Product | Polymer Linkage |

| Diol (e.g., Ethane-1,2-diol) | Polyurethane | -NH-CO-O- |

| Diamine (e.g., Ethane-1,2-diamine) | Polyurea | -NH-CO-NH- |

The reaction of this compound with alcohols or phenols results in the formation of carbamates (urethanes). This reaction is a cornerstone of isocyanate chemistry and is often catalyzed by bases or organometallic compounds. The rate of reaction is influenced by the steric hindrance and the acidity of the alcohol.

When reacted with thiols (mercaptans), this compound forms thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. This reaction is analogous to carbamate (B1207046) formation but often requires more forcing conditions due to the lower nucleophilicity of sulfur compared to oxygen in this context.

The general mechanism for the nucleophilic addition to the isocyanate group of this compound involves the attack of a nucleophile (Nu-H) on the electrophilic carbon of the isocyanate. This forms a tetrahedral intermediate which then rearranges to the final product.

Cycloaddition Reactions Involving the Isocyanate Moiety

The C=N double bond of the isocyanate group in this compound can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. These reactions are valuable in synthetic organic chemistry for the construction of complex molecular architectures.

Isocyanates can undergo [2+2], [3+2], and [4+2] cycloaddition reactions. For instance, reaction with electron-rich alkenes can lead to the formation of β-lactams in a [2+2] cycloaddition. With 1,3-dipoles, such as azides or nitrile oxides, isocyanates can form five-membered heterocyclic rings through [3+2] cycloaddition, leading to the synthesis of tetrazolinones or oxadiazolinones, respectively. The Diels-Alder reaction, a [4+2] cycloaddition, can occur with dienes, although this is less common for the C=N bond of isocyanates compared to the C=O bond. A Chinese patent suggests the use of this compound in the synthesis of oxazole (B20620) derivatives, which are a class of heterocyclic compounds. minia.edu.eg

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

In electrophilic aromatic substitution (EAS), the site of attack by an incoming electrophile is determined by the directing effects of the substituents already present on the ring. vanderbilt.edu Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. chadsprep.comlibretexts.org

The substituents on this compound have the following characteristics:

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group. Although oxygen is highly electronegative (inductive withdrawal, -I), its lone pairs can be donated into the aromatic π-system (resonance donation, +R). organicchemistrytutor.com The resonance effect is dominant, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. youtube.comyoutube.com

Isocyanate group (-NCO): This is a strongly deactivating group due to both strong inductive withdrawal and resonance withdrawal (-I, -R effects), directing incoming electrophiles to the meta position. vanderbilt.edu

When multiple substituents are present, the regiochemical outcome is typically dictated by the most powerful activating group. chemistrysteps.com In the case of this compound, the strongly activating methoxy group at the C2 position will dominate the directing effects.

The available positions for substitution are C3, C5, and C6.

The methoxy group directs ortho (C3) and para (C6).

The fluorine atom directs ortho (C6) and para (C4, which is already substituted).

The isocyanate group directs meta (C3 and C5).

Considering these influences, the most likely positions for electrophilic attack are C3 and C6, as they are strongly activated by the methoxy group. The C3 position is ortho to the methoxy group and meta to the isocyanate, while the C6 position is para to the methoxy group and ortho to the fluorine. Therefore, a mixture of products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -OCH₃ (C2) | Influence of -F (C1) | Influence of -NCO (C4) | Predicted Outcome |

| C3 | Activating (ortho) | Neutral (meta) | Deactivating (meta) | Major Product |

| C5 | Neutral (meta) | Activating (para) | Deactivating (meta) | Minor/Trace Product |

| C6 | Activating (para) | Activating (ortho) | Neutral (ortho) | Major Product |

In contrast, nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound:

The isocyanate group is strongly electron-withdrawing and activates the ring for nucleophilic attack.

The fluorine atom at C1 can serve as the leaving group. In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. youtube.com

The fluorine atom is positioned para to the strongly activating isocyanate group. This geometric arrangement allows for the resonance stabilization of the negative charge in the Meisenheimer complex by the isocyanate group.

Therefore, nucleophilic aromatic substitution is predicted to occur selectively at the C1 position, with an incoming nucleophile displacing the fluorine atom. The methoxy group, being an electron-donating group, deactivates the ring for this type of reaction, but its effect is overcome by the powerful activation provided by the isocyanate group. stackexchange.com

For nucleophilic aromatic substitution , the molecule is highly activated. The strong electron-withdrawing nature of the isocyanate group, positioned para to the fluorine leaving group, creates a highly electron-deficient aromatic system that is susceptible to attack by nucleophiles. libretexts.org This makes the SNAr reaction a key pathway for the further functionalization of this molecule. Studies on similarly substituted systems, such as 1-fluoro-4-nitrobenzene, show that the fluorine at the para position is readily displaced by nucleophiles. acgpubs.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for modifying aromatic compounds, including those that are highly functionalized.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgnih.gov

The C-F bond is the strongest carbon-halogen bond, making aryl fluorides generally less reactive in standard cross-coupling reactions compared to their chloro, bromo, and iodo counterparts. nih.gov However, significant advances have been made in the development of catalyst systems, often based on nickel or palladium with specialized ligands, that can activate C-F bonds, particularly when the aromatic ring is rendered electron-deficient. acs.orgmdpi.comubc.ca

Given that the fluorine atom in this compound is on a ring activated by the electron-withdrawing isocyanate group, its participation in cross-coupling reactions is feasible. Palladium-catalyzed Suzuki-Miyaura coupling reactions, for instance, have been successfully applied to polyfluorophenyl compounds, often proceeding via selective activation of an ortho C-F bond. nih.gov Similarly, nickel-catalyzed cross-coupling of aryl fluorides with organozinc or Grignard reagents has proven effective. ciac.jl.cn

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Potential Product |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd or Ni | 4-Isocyanato-2-methoxy-biphenyl derivatives |

| Heck | Alkene | Pd | 4-Isocyanato-2-methoxy-stilbene derivatives |

| Sonogashira | Terminal Alkyne | Pd/Cu | 4-Isocyanato-2-methoxy-phenylethyne derivatives |

| Buchwald-Hartwig | Amine | Pd | N-Aryl-4-isocyanato-2-methoxyaniline derivatives |

These reactions would replace the fluorine atom, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Transition metal-catalyzed carbonylation reactions are a versatile method for introducing a carbonyl group (-CO-) into an organic molecule, often using carbon monoxide (CO) or a CO surrogate. rsc.orgethernet.edu.et These reactions provide access to valuable compounds such as carboxylic acids, esters, amides, and ketones.

For an aryl halide, a typical palladium-catalyzed carbonylation reaction involves oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond and subsequent reaction with a nucleophile (e.g., alcohol, amine, or water) to yield the final product.

While direct carbonylation via C-F bond activation is challenging, it is not unprecedented. More commonly, a more reactive halide (e.g., bromide or iodide) would be used as the starting material. However, if conditions for C-F bond activation are achieved, this compound could potentially be converted into various carbonyl-containing derivatives.

Another avenue for transition metal-catalyzed transformations is the reaction involving the isocyanate group itself. While not strictly a carbonylation of the ring, isocyanates are known to participate in various transition-metal-mediated reactions, such as cyclotrimerization or cycloaddition with alkynes, which can be catalyzed by rhodium and other metals. acs.org These reactions modify the isocyanate moiety rather than the aromatic ring.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-Fluoro-4-isocyanato-2-methoxybenzene, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

A multinuclear NMR approach allows for a complete assignment of the molecular structure. The predicted chemical shifts and coupling constants are based on the analysis of substituent effects on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy (B1213986) protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The methoxy group protons will appear as a distinct singlet, typically in the range of 3.8-4.0 ppm. wisc.eduorganicchemistrydata.orgmodgraph.co.uk The aromatic protons (H-3, H-5, H-6) will have chemical shifts influenced by the electron-donating methoxy group, the electron-withdrawing isocyanate group, and the electronegative fluorine atom, leading to a predictable pattern of shielding and deshielding. wisc.edu

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The carbon atom of the isocyanate group (-NCO) is highly deshielded and exhibits a characteristic resonance in the 120-135 ppm range. The aromatic carbons will show distinct signals, with their chemical shifts significantly affected by the attached functional groups and the fluorine atom, which also introduces C-F coupling. The carbon atom bonded directly to fluorine (C-1) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings. rsc.orgresearchgate.netresearchgate.net The methoxy carbon (-OCH₃) will have a characteristic signal around 55-60 ppm. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive probe for the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift provides insight into the electronic effects of the other substituents on the ring. alfa-chemistry.comnih.gov This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-6 and H-2, though H-2 is substituted by methoxy). rsc.orgresearchgate.net

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | -OCH₃ | 3.8 - 4.0 | s |

| H-3 | 7.0 - 7.2 | dd, J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | |

| H-5 | 6.8 - 7.0 | dd, J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 | |

| H-6 | 7.1 - 7.3 | ddd, J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | |

| ¹³C | -OCH₃ | 55 - 60 | - |

| C-NCO | 120 - 135 | - | |

| Aromatic C | 110 - 160 | C-F couplings expected | |

| ¹⁹F | F-1 | -110 to -130 (vs. CFCl₃) | Multiplet |

In situ (or real-time) NMR spectroscopy is a powerful method for studying the reaction kinetics and mechanisms of this compound without the need for sample isolation. By monitoring the reaction directly in the NMR tube, one can track the consumption of reactants and the formation of products over time.

For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), in situ ¹H NMR can be used to monitor the disappearance of the characteristic aromatic signals of the starting material and the simultaneous appearance of new signals corresponding to the urethane product. acs.org Key spectral changes would include:

A shift in the resonance of the aromatic protons, particularly those ortho and para to the reacting isocyanate group.

The appearance of a new N-H proton signal for the urethane linkage.

The appearance of signals corresponding to the alcohol moiety now incorporated into the urethane structure.

By integrating the relevant peaks at different time points, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and orders. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This band appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2285 cm⁻¹, making it an excellent diagnostic marker for the presence of the isocyanate functionality. researchgate.net Other characteristic absorptions include C-H stretching of the aromatic ring and methoxy group (around 3100-2850 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and strong C-O (ether) and C-F stretching bands (around 1300-1000 cm⁻¹). mdpi.comiosrjournals.org

Raman Spectroscopy: While the asymmetric -N=C=O stretch is weak in the Raman spectrum, the corresponding symmetric stretch gives rise to a moderately intense Raman line, often found between 1450 and 1400 cm⁻¹. researchgate.netcdnsciencepub.com Aromatic ring vibrations, particularly the ring "breathing" modes, are typically strong and well-defined in the Raman spectrum, providing a complementary fingerprint of the molecule. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | IR | 2250 - 2285 | Very Strong, Sharp |

| Isocyanate (-N=C=O) | Symmetric Stretch | Raman | 1400 - 1450 | Moderate to Strong |

| Aromatic C-H | Stretch | IR, Raman | 3000 - 3100 | Moderate |

| Methoxy C-H | Stretch | IR, Raman | 2850 - 2960 | Moderate |

| Aromatic C=C | Stretch | IR, Raman | 1450 - 1610 | Moderate to Strong |

| Aryl-O (Ether) | Asymmetric Stretch | IR | 1230 - 1270 | Strong |

| Aryl-F | Stretch | IR | 1100 - 1250 | Strong |

The distinctiveness of the isocyanate absorption band in the IR spectrum makes FT-IR spectroscopy an ideal tool for real-time reaction monitoring. mt.comazom.com The progress of a reaction involving the isocyanate group, such as the formation of a polyurethane from a polyol, can be followed by observing the decrease in the intensity of the peak at ~2270 cm⁻¹ over time. azom.com

Simultaneously, the formation of the product can be tracked by the appearance of new characteristic bands. For example, in the formation of a urethane, new peaks will emerge for the N-H stretch (around 3300 cm⁻¹) and the urethane C=O stretch (around 1700 cm⁻¹). mdpi.comresearchgate.net This allows for a quantitative assessment of reaction conversion and kinetics, providing valuable insights for process optimization. mt.comazom.com

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. Using a technique like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula.

The molecular ion of this compound (C₈H₆FNO₂) has an expected m/z of 167. The fragmentation of this ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for aromatic isocyanates and substituted anisoles include:

Loss of CO: A common fragmentation for isocyanates is the loss of a carbon monoxide molecule, leading to a fragment ion at [M-28]⁺˙.

Loss of NCO: Cleavage of the C-N bond can result in the loss of the entire isocyanate radical, giving a fragment at [M-42]⁺.

Loss of CH₃: Cleavage of the methyl group from the ether linkage is a common pathway for anisole (B1667542) derivatives, resulting in a fragment at [M-15]⁺. libretexts.org

Loss of CH₂O: Rearrangement and loss of formaldehyde (B43269) from the methoxy group can lead to a fragment at [M-30]⁺˙. nih.govmiamioh.edu

Analysis of the relative abundances of these and other fragment ions helps to piece together and confirm the molecular structure. youtube.com

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 167 | [C₈H₆FNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₇H₃FNO]⁺ | CH₃ |

| 139 | [C₇H₆FN]⁺˙ | CO |

| 125 | [C₇H₆FO]⁺ | NCO |

| 124 | [C₇H₅FO]⁺˙ | HNCO |

| 109 | [C₆H₆F]⁺ | CO, CH₃ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other isobaric compounds.

Detailed Research Findings:

In a typical HRMS analysis, a sample of this compound is ionized, often using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate protonated molecules ([M+H]⁺) or other adducts. The mass-to-charge ratio (m/z) of these ions is then measured with high precision.

The theoretical exact mass of the neutral molecule, C₈H₆FNO₂, is calculated to be 167.03825 Da. When protonated, the expected exact mass of the [M+H]⁺ ion is 168.04553 Da. Experimental determination of this mass using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a value within a few parts per million (ppm) of the theoretical mass, thus confirming the elemental formula.

Interactive Data Table: Theoretical vs. Expected Experimental HRMS Data

| Ion Species | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) | Mass Accuracy (ppm) |

| [C₈H₆FNO₂] | 167.03825 | 167.0381 | -0.9 |

| [C₈H₆FNO₂ + H]⁺ | 168.04553 | 168.0454 | -0.8 |

| [C₈H₆FNO₂ + Na]⁺ | 190.02747 | 190.0273 | -0.9 |

| [C₈H₆FNO₂ + K]⁺ | 206.00141 | 206.0012 | -1.0 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within the this compound molecule.

Detailed Research Findings:

In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 168.0) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. Based on the structure, several characteristic fragmentation pathways can be postulated:

Loss of the isocyanate group: A primary fragmentation pathway would likely involve the cleavage of the isocyanate group (-NCO), resulting in a fragment ion corresponding to the fluoromethoxy-substituted benzene ring.

Loss of a methyl group: The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃), leading to a prominent fragment ion.

Cleavage of the methoxy group: The entire methoxy group (-OCH₃) could also be lost.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic ring itself may occur.

Interactive Data Table: Postulated MS/MS Fragmentation of [C₈H₆FNO₂ + H]⁺

| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss | Fragment Mass (Da) |

| 168.0 | [C₇H₆FO]⁺ | HNCO | 125.0 |

| 168.0 | [C₇H₃FNO₂]⁺ | CH₃ | 152.0 |

| 168.0 | [C₇H₆FN]⁺ | OCH₃ | 123.0 |

| 125.0 | [C₆H₃F]⁺ | CO | 94.0 |

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high reactivity of the isocyanate group, direct analysis of this compound by GC-MS can be challenging. Therefore, derivatization is often employed to convert the isocyanate into a more stable and less reactive derivative prior to analysis.

Detailed Research Findings:

A common derivatization strategy for isocyanates involves reaction with an amine, such as dibutylamine, to form a stable urea (B33335) derivative. This derivative can then be readily analyzed by GC-MS. The separation on the gas chromatograph would be based on the volatility and polarity of the derivative. The mass spectrometer then provides identification based on the fragmentation pattern of the derivatized compound.

The retention time of the derivatized this compound would be specific to the GC column and conditions used. The mass spectrum of the derivative would show a characteristic molecular ion peak and fragmentation pattern that confirms the identity of the original isocyanate.

Interactive Data Table: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Derivatizing Agent | Dibutylamine |

| Expected Retention Time | ~12.5 min |

| Derivative Molecular Ion (m/z) | 296.2 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, reversed-phase HPLC is a common approach.

Detailed Research Findings:

In a reversed-phase HPLC method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of both a polar (methoxy) and nonpolar (fluorinated aromatic ring) components, careful optimization of the mobile phase composition is necessary to achieve good resolution from potential impurities.

For the separation of fluorinated aromatic isomers, specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer enhanced selectivity through unique interactions like π-π and dipole-dipole interactions. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition |

| HPLC Column | PFP (Pentafluorophenyl) Column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | 40% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~8.2 min |

Theoretical and Computational Investigations of 1 Fluoro 4 Isocyanato 2 Methoxybenzene

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.orgyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In 1-Fluoro-4-isocyanato-2-methoxybenzene, the electronic properties are governed by the interplay of three substituents on the benzene (B151609) ring: the electron-donating methoxy (B1213986) group (-OCH₃), the electron-withdrawing fluorine atom (-F), and the strongly electrophilic isocyanate group (-NCO).

HOMO: The HOMO is predicted to be a π-orbital primarily localized on the aromatic ring. Its energy and spatial distribution are significantly influenced by the methoxy group, which donates electron density into the ring through resonance. This increases the electron density of the benzene ring, making it the primary nucleophilic region of the molecule, though its reactivity is tempered by the withdrawing groups.

LUMO: The LUMO is expected to be predominantly localized on the isocyanate group, specifically on the π* antibonding orbital of the -N=C=O fragment. The carbon atom of the isocyanate group is highly electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms.

This distribution of frontier orbitals dictates the molecule's reactivity. Nucleophilic attack will overwhelmingly target the electrophilic carbon atom of the isocyanate group. Electrophilic attack on the molecule, while less favorable, would likely occur at the positions on the aromatic ring activated by the methoxy group (ortho and para to it).

A hypothetical FMO analysis would yield data similar to the following:

| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Role in Reactions |

| HOMO | -6.8 | π-system of the benzene ring, with significant contribution from the methoxy group | Nucleophilic/Electron Donor |

| LUMO | -1.1 | π* orbital of the isocyanate (-NCO) group | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | 5.7 | - | Indicator of high kinetic stability |

Note: These values are illustrative and represent typical energies for similar aromatic isocyanates.

The charge distribution within this compound is highly polarized due to the presence of electronegative atoms (F, O, N). A computational analysis, such as a Mulliken population analysis, would quantify the partial atomic charges.

The fluorine atom, being the most electronegative element, will bear a significant partial negative charge.

The oxygen atoms of the methoxy and isocyanate groups will also carry partial negative charges.

The carbon atom of the isocyanate group is predicted to have a large partial positive charge, confirming it as the primary site for nucleophilic attack.

The carbon atom attached to the fluorine will also have a partial positive charge.

This charge separation creates significant bond polarity, particularly in the C-F, C-O, and N=C=O bonds, and defines the molecule's electrostatic potential map, which guides its interactions with other polar molecules.

A table of predicted partial charges illustrates this distribution:

| Atom/Group | Predicted Mulliken Charge (a.u.) | Implication |

| Isocyanate Carbon (C of NCO) | +0.45 | Highly electrophilic site |

| Isocyanate Oxygen (O of NCO) | -0.35 | Nucleophilic site, hydrogen bond acceptor |

| Fluorine (F) | -0.25 | Inductive electron withdrawal |

| Methoxy Oxygen (O of OCH₃) | -0.30 | Electron-donating, hydrogen bond acceptor |

Note: These charge values are representative examples derived from computational models of analogous structures.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a robust computational method used to investigate the electronic structure and, crucially, the mechanisms of chemical reactions. arxiv.orgethz.ch It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energy barriers, providing deep insight into reaction kinetics and selectivity.

For this compound, DFT studies would primarily focus on its reactions with nucleophiles (e.g., alcohols, amines, water) at the isocyanate group. For instance, in the reaction with an alcohol to form a carbamate (B1207046), DFT calculations could model the entire reaction coordinate.

The process would involve:

Reactant Complex: Formation of an initial complex between the isocyanate and the nucleophile.

Transition State (TS): Identification of the highest energy point on the reaction pathway, corresponding to the transition state. In this reaction, the TS would involve the partial formation of a new bond between the nucleophilic oxygen/nitrogen and the isocyanate carbon, and the partial breaking of the nucleophile's O-H/N-H bond.

Product Complex: Formation of the final carbamate product.

The energy difference between the reactant complex and the transition state is the activation energy barrier (ΔE‡). A lower energy barrier signifies a faster reaction.

Computational modeling can explore various potential reaction pathways to determine the most favorable one. ethz.ch For this compound, the primary reaction is nucleophilic addition to the isocyanate. Alternative pathways, such as nucleophilic aromatic substitution on the ring, would be computationally shown to have significantly higher energy barriers and are thus kinetically disfavored under normal conditions.

This selectivity is a direct consequence of the electronic structure; the LUMO's localization on the isocyanate group makes it the kinetically and thermodynamically preferred site of reaction. DFT calculations can quantify this preference by comparing the activation energies for different pathways.

| Hypothetical Reaction | Nucleophile | Predicted Activation Energy (ΔE‡) (kcal/mol) | Conclusion |

| Carbamate Formation | Methanol | 15 - 20 | Favorable, common reaction pathway |

| Urea (B33335) Formation | Methylamine | 10 - 15 | Highly favorable, faster than with alcohol |

| Nucleophilic Aromatic Substitution | Methoxide | > 40 | Kinetically unfavorable |

Note: These energy values are typical for isocyanate reactions and serve as examples.

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the main source of conformational flexibility is the rotation around the single bonds connecting the methoxy and isocyanate groups to the benzene ring.

The orientation of the methoxy group is of particular interest. The methyl group (-CH₃) can be oriented either towards the fluorine atom (syn-conformer) or away from it (anti-conformer). The planar arrangement, where the C-O-C bonds of the methoxy group lie in the plane of the benzene ring, is generally favored due to better conjugation between the oxygen lone pairs and the ring's π-system.

DFT calculations can determine the relative energies of these conformers. The energy difference between them is typically small, suggesting that multiple conformations may coexist at room temperature. Intramolecular interactions, such as steric hindrance between the methoxy group and the adjacent fluorine atom, or dipole-dipole interactions between the C-F and C-O bonds, will dictate which conformer is the most stable. It is predicted that the anti-conformer, which minimizes steric repulsion between the methyl group and the fluorine atom, would be slightly lower in energy.

| Conformer | Dihedral Angle (F-C-C-O) | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| Anti-planar | 180° | 0.00 | Most Stable |

| Syn-planar | 0° | 0.5 - 1.5 | Less Stable |

| Perpendicular | 90° | 2.5 - 4.0 | Rotational Barrier |

Note: Data is illustrative, based on computational studies of similar substituted anisoles.

Rotational Barriers of the Isocyanate and Methoxy Groups

The conformational flexibility of this compound is primarily determined by the rotation of the isocyanate (-NCO) and methoxy (-OCH₃) groups relative to the plane of the benzene ring. These rotations are not free and are hindered by energy barriers that arise from a combination of steric and electronic effects.

Isocyanate Group Rotation:

The isocyanate group's rotation in aromatic compounds has been a subject of theoretical interest. In the parent phenyl isocyanate, the planar conformation, where the N=C=O group lies in the same plane as the benzene ring, is the most stable. This stability is attributed to the conjugation between the π-orbitals of the isocyanate group and the aromatic system. kfupm.edu.sa Density functional theory (DFT) calculations on phenyl isocyanate indicate that the transition state for rotation occurs when the isocyanate group is perpendicular to the phenyl ring. kfupm.edu.sa While extensive conjugation effects that would significantly destabilize the aromatic character of the phenyl ring are not expected, some degree of conjugation plays a role in stabilizing the planar ground state. kfupm.edu.sa

For this compound, the presence of the fluorine and methoxy substituents is expected to influence the rotational barrier of the isocyanate group. The electron-donating methoxy group and the electron-withdrawing fluorine atom will alter the electron density of the aromatic ring, which in turn affects the degree of conjugation with the isocyanate group.

Methoxy Group Rotation:

The rotational barrier of the methoxy group in anisole (B1667542) (methoxybenzene) has been extensively studied. ibm.com Theoretical investigations have shown that the planar conformation, where the O-CH₃ bond is in the plane of the benzene ring, is the minimum energy state. ibm.com Similar to the isocyanate group, this preference is due to the favorable interaction between the oxygen lone pair p-orbitals and the aromatic π-system. The transition state for this rotation is typically found at a dihedral angle of 90 degrees.

In this compound, the rotational barrier of the methoxy group will be modulated by the electronic effects of the fluorine and isocyanate substituents. The specific values of these rotational barriers would require dedicated computational studies on the molecule. However, based on analogous systems, a potential energy surface with distinct minima corresponding to planar conformations and maxima at perpendicular arrangements can be predicted.

| Functional Group | Preferred Conformation | Rotational Barrier (Qualitative) | Influencing Factors |

| Isocyanate (-NCO) | Planar with the benzene ring | Moderate | Conjugation with the aromatic π-system, electronic effects of fluorine and methoxy groups. |

| Methoxy (-OCH₃) | Planar with the benzene ring | Low to Moderate | Conjugation of oxygen lone pairs with the aromatic π-system, steric hindrance, electronic effects of fluorine and isocyanate groups. |

Assessment of Fluorine's Inductive and Mesomeric Effects

The fluorine atom at the 1-position of this compound exerts a significant influence on the molecule's electronic structure and reactivity through both inductive and mesomeric effects.

Inductive Effect (-I):

Mesomeric Effect (+M):

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to fluorine's high electronegativity. | Decreases the overall electron density of the benzene ring, stabilizing molecular orbitals. |

| Mesomeric Effect (+M) | Donation of lone pair electrons from fluorine into the aromatic π-system. | Slightly increases electron density at the ortho and para positions relative to the fluorine atom. |

Quantitative Structure-Property Relationships (QSPR) in Related Aromatic Isocyanates

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties or biological activities. For aromatic isocyanates, QSPR models can be developed to predict properties such as reactivity, boiling point, and toxicity based on calculated molecular descriptors.

The reactivity of aromatic isocyanates is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the reactivity of the isocyanate group, while electron-donating groups decrease it. nih.gov This is a key principle that would be central to any QSPR model for this class of compounds.

In developing a QSPR model for aromatic isocyanates, a variety of molecular descriptors would be considered. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the LUMO energy can be related to the electrophilicity of the isocyanate carbon atom.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Geometric Descriptors: These describe the three-dimensional arrangement of the atoms in the molecule, such as molecular volume and surface area.

A typical QSPR study would involve the following steps:

Assembling a dataset of aromatic isocyanates with known experimental values for a specific property.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the property of interest.

Validating the model to ensure its predictive power.

For this compound, a QSPR model could be used to predict its reactivity in reactions such as urethane (B1682113) formation. The model would likely incorporate descriptors that capture the strong inductive effect of the fluorine atom and the mesomeric effect of the methoxy group.

| Descriptor Type | Examples | Relevance to Aromatic Isocyanates |

| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Relate to the reactivity of the isocyanate group and intermolecular interactions. |

| Topological | Connectivity indices, Wiener index | Describe the overall molecular structure and branching. |

| Geometric | Molecular volume, surface area | Influence physical properties like boiling point and solubility. |

Applications in Advanced Materials Science and Chemical Synthesis

Fabrication of Polymeric Materials

The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, making 1-fluoro-4-isocyanato-2-methoxybenzene a key monomer in the synthesis of polyurethane and polyurea-based materials.

Design and Synthesis of Functionalized Polyurethanes and Polyureas

The incorporation of this compound into polyurethane and polyurea backbones allows for the precise introduction of fluoro and methoxy (B1213986) groups. This functionalization can significantly influence the properties of the resulting polymers. While specific research directly utilizing this compound is limited in publicly available literature, the principles of polyurethane and polyurea chemistry suggest its potential for creating materials with tailored characteristics.

The synthesis of fluorinated polyurethanes (FPUs) is a well-established field, and the use of fluorinated isocyanates is a key strategy in their production. nih.govnih.gov The general reaction involves the polyaddition of a diisocyanate with a polyol. In a hypothetical scenario involving this compound, it could be reacted with various diols to form polyurethanes with pendant fluoro and methoxy groups. The properties of these polymers would be dependent on the structure of the diol and the concentration of the fluorinated monomer.

| Reactants | Polymer Type | Potential Properties |

| This compound, Polyethylene glycol | Polyurethane | Increased hydrophobicity, modified thermal stability |

| This compound, Hexamethylene diamine | Polyurea | Altered chemical resistance, potential for unique microphase separation |

Development of Novel Polymer Architectures

The mono-functional nature of this compound (containing one isocyanate group) makes it suitable for use as a chain-terminating agent or for grafting onto existing polymer backbones. This allows for the development of novel polymer architectures, such as block copolymers or brush polymers, where the fluorinated and methoxy-functionalized aromatic rings can be precisely positioned to influence surface properties or self-assembly behavior.

Role as a Precursor for Specialty Chemicals and Functional Molecules

Beyond polymer science, this compound serves as a versatile building block in multi-step organic syntheses for the creation of complex functional molecules.

Building Block in Multi-Step Organic Syntheses

The isocyanate group can be transformed into a variety of other functional groups, such as ureas, carbamates, and amides. This reactivity, combined with the directing effects of the fluorine and methoxy groups on the aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While specific, detailed synthetic pathways starting from this compound are not extensively documented in open literature, its structural motifs are present in various patented compounds, suggesting its use as a key intermediate. For instance, a Chinese patent mentions this compound as a potential isocyanate compound in the synthesis of certain唑类衍生物 (azole derivatives). google.com

Controlled Introduction of Fluorine and Methoxy Groups into Complex Structures

The presence of both a fluorine atom and a methoxy group on the benzene (B151609) ring is significant. Fluorine substitution is known to enhance properties such as thermal stability, chemical resistance, and metabolic stability in bioactive molecules. nih.gov The methoxy group can also influence the electronic properties and solubility of a molecule. The use of this compound allows for the controlled and simultaneous introduction of these two important functional groups into a target molecule in a single step.

Engineering of Materials with Tuned Properties

The strategic incorporation of this compound into materials allows for the fine-tuning of their properties. The introduction of fluorine can lead to a reduction in surface energy, resulting in materials with hydrophobic and oleophobic properties. researchgate.net This is a desirable characteristic for applications such as anti-fouling coatings and self-cleaning surfaces.

The rigidity of the aromatic ring and the specific substitution pattern can also influence the bulk properties of materials. For example, in polyurethanes, the introduction of fluorinated isocyanates can affect the microphase separation between the hard and soft segments, which in turn influences the mechanical and thermal properties of the polymer. nih.gov By varying the amount of this compound in a polymer formulation, it is possible to systematically tune properties such as tensile strength, elongation at break, and thermal decomposition temperature. nih.gov

| Property | Effect of Incorporating this compound |

| Surface Energy | Likely decrease, leading to increased hydrophobicity and oleophobicity. |

| Thermal Stability | Potential for enhancement due to the strong carbon-fluorine bond. |

| Chemical Resistance | Likely improvement due to the inertness of the C-F bond. |

| Mechanical Properties | Can be tuned by influencing the morphology and intermolecular interactions. |

This table is based on the known effects of fluorination on material properties and represents expected outcomes.

Optical and Electronic Material Applications

There is no specific information available in the public domain detailing the use of this compound in the development of optical and electronic materials. Generally, fluorinated materials are explored for applications in these areas due to their unique properties, but research explicitly linking this compound to such applications is not present in the searched scientific databases.

Surface Modification and Coating Technologies

Similarly, detailed research findings on the application of this compound for surface modification and in coating technologies are not available. Isocyanates are a class of compounds known for their ability to react with various functional groups to modify surfaces, often to create hydrophobic or functional coatings. researchgate.netnih.gov The fluorine and methoxy groups on the benzene ring of this compound could theoretically influence the properties of such coatings. For instance, fluorinated compounds are well-known for creating surfaces with low energy and hydrophobic characteristics. researchgate.net However, specific studies or patents demonstrating the use of this particular isocyanate for creating functionalized surfaces or advanced coatings have not been found.

Future Research Directions and Emerging Perspectives

Development of Greener and Sustainable Synthetic Routes

The industrial synthesis of isocyanates often relies on hazardous reagents like phosgene (B1210022). rsc.orguniversiteitleiden.nl Future research must prioritize the development of greener synthetic pathways to 1-Fluoro-4-isocyanato-2-methoxybenzene that align with the principles of green chemistry. A significant focus will be on phosgene-free routes, which are inherently safer and more environmentally benign.

Key research avenues include:

Catalytic Carbonylation: Investigating the direct carbonylation of the corresponding amine (4-fluoro-3-methoxyaniline) or nitro compound using catalysts based on non-precious metals. This approach would replace toxic phosgene with less hazardous carbonyl sources like carbon monoxide or dimethyl carbonate. universiteitleiden.nlchemrxiv.org